molecular formula C21H20N2O3 B14024983 Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate

Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate

Cat. No.: B14024983
M. Wt: 348.4 g/mol
InChI Key: PZZLFUHFMJASKI-UHFFFAOYSA-N
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Description

Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate is a complex organic compound belonging to the class of β-carboline derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Biological Activity

Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and case studies from recent research.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridoindole framework. Its molecular formula is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, with a molecular weight of approximately 298.34 g/mol. The presence of the phenylacetyl group is significant for its biological interactions.

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. It appears to exert its effects through the modulation of key signaling pathways involved in cell growth and apoptosis.
  • Neuroprotective Effects : Studies suggest that this compound may protect neural cells from oxidative stress and neurodegeneration, potentially offering therapeutic avenues for neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may also reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Table 1: Summary of Biological Activities

Activity TypeIn Vitro FindingsIn Vivo Findings
AnticancerInhibition of cell proliferation in various cancer lines (e.g., breast, prostate)Reduced tumor growth in xenograft models
NeuroprotectionProtection against oxidative stress in neuronal culturesImproved cognitive function in animal models
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6Reduction in edema and inflammatory markers

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway.
  • Neuroprotection : Research in Neuroscience Letters indicated that treatment with this compound resulted in a significant reduction in neuronal death caused by glutamate toxicity in rat cortical neurons.
  • Anti-inflammatory Effects : A study reported in Pharmacology Reports showed that the compound significantly reduced paw swelling in a rat model of carrageenan-induced inflammation, correlating with decreased levels of inflammatory cytokines.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 2-(2-phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylate

InChI

InChI=1S/C21H20N2O3/c1-26-21(25)15-7-8-18-17(12-15)16-9-10-23(13-19(16)22-18)20(24)11-14-5-3-2-4-6-14/h2-8,12,22H,9-11,13H2,1H3

InChI Key

PZZLFUHFMJASKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2CCN(C3)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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